Lamifiban trifluoroacetate

Description

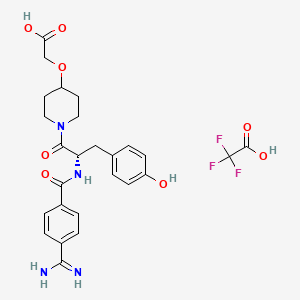

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOPXPXIBCIAX-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144412-50-0 | |

| Record name | Lamifiban trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIFIBAN TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lamifiban Trifluoroacetate: Mechanistic Profiling and Pharmacodynamic Characterization

Executive Summary

Lamifiban trifluoroacetate (Ro 44-9883) is a highly selective, non-peptide peptidomimetic antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin

This technical guide delineates the molecular mechanism, binding kinetics, and experimental validation protocols for Lamifiban, grounded in data from the PARAGON (Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network) clinical program and preclinical characterization.

Molecular Mechanism of Action

The "Final Common Pathway" Blockade

Platelet aggregation is the physiological culmination of hemostasis and the pathological driver of arterial thrombosis. regardless of the initial stimulus (ADP, Thrombin, Collagen, or Epinephrine), the final step requires the activation of the GP IIb/IIIa receptor.

-

Resting State: GP IIb/IIIa exists in a low-affinity, bent conformation on the platelet surface.

-

Activation: Agonist binding (e.g., via P2Y12 or PAR-1 receptors) triggers "inside-out" signaling, causing a conformational shift in GP IIb/IIIa to a high-affinity, extended state.

-

Ligand Binding: The activated receptor binds soluble fibrinogen (via the RGD sequence on the

-chain and the HHLGGAKQAGDV sequence on the -

Lamifiban Intervention: Lamifiban competes directly with fibrinogen for the RGD-binding pocket on the GP IIb/IIIa complex. By occupying this site, it sterically hinders fibrinogen cross-linking, effectively abolishing aggregation.

Pathway Visualization

The following diagram illustrates the competitive antagonism within the platelet activation cascade.

Caption: Figure 1.[1][2] Competitive inhibition of the GP IIb/IIIa receptor by Lamifiban prevents fibrinogen-mediated platelet cross-linking.

Structural Biology & Binding Kinetics

Peptidomimetic Design

Lamifiban (Ro 44-9883) is a synthetic non-peptide designed to mimic the geometry and charge distribution of the RGD tripeptide.

-

Pharmacophore: It contains a basic piperidine group (mimicking Arginine) and a carboxylate group (mimicking Aspartic acid) separated by a tyrosine-derived spacer. This rigid scaffold ensures high-affinity fitting into the receptor pocket.

-

Selectivity: Unlike Abciximab, which cross-reacts with the vitronectin receptor (

) and Mac-1 (

Comparative Kinetics

The efficacy of GP IIb/IIIa inhibitors is dictated by their dissociation constants (

Table 1: Comparative Pharmacodynamics of GP IIb/IIIa Antagonists

| Parameter | Lamifiban (Ro 44-9883) | Tirofiban (Aggrastat) | Eptifibatide (Integrilin) | Abciximab (ReoPro) |

| Chemical Class | Non-peptide Peptidomimetic | Non-peptide Peptidomimetic | Cyclic Heptapeptide | Monoclonal Antibody (Fab) |

| Dissociation Constant ( | 9.4 nM | 0.15 nM | 120 nM | 5 nM |

| IC50 (Fibrinogen Binding) | 1.6 nM | ~10 nM | ~200 nM | N/A |

| Receptor Specificity | Highly Selective ( | Highly Selective ( | Highly Selective ( | Non-selective ( |

| Off-Rate | Fast (Reversible) | Fast (Reversible) | Fast (Reversible) | Slow (Irreversible binding) |

| Plasma Half-life | ~3-4 hours | ~2 hours | ~2.5 hours | ~30 min (plasma), days (bound) |

Data Sources: Circulation 1996;94:2151-57; Thromb Haemost 1995;73:375.

Experimental Validation Protocols

To rigorously validate the mechanism of Lamifiban, researchers employ functional aggregation assays and radioligand binding studies. The following protocols are designed for high reproducibility and self-validation.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Quantify the functional inhibition of platelet aggregation in Platelet-Rich Plasma (PRP).

Reagents:

-

Citrated Whole Blood (3.2% Sodium Citrate).

-

Agonist: ADP (20

M final) or TRAP-6 (25 -

Lamifiban Stock Solution (dissolved in saline/buffer).

Workflow:

-

Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP. Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the baseline (100% transmission) reference.

-

Incubation: Aliquot 450

L of PRP into cuvettes. Add 50 -

Activation: Add Agonist (ADP or TRAP) to the cuvette while stirring at 1200 rpm.

-

Measurement: Monitor light transmission for 6–10 minutes.

-

Validation Check:

-

Negative Control: Saline vehicle (Must show >70% aggregation).

-

Positive Control: EDTA-treated PRP (Must show 0% aggregation due to Ca2+ chelation).

-

Protocol B: Solid-Phase Receptor Binding Assay

Objective: Determine the affinity (

Workflow:

-

Immobilization: Coat 96-well plates with purified GP IIb/IIIa receptor (1

g/well ) overnight at 4°C. Block with 1% BSA. -

Competition: Add

I-Fibrinogen (fixed concentration, e.g., 10 nM) mixed with increasing concentrations of unlabeled Lamifiban ( -

Equilibrium: Incubate for 3 hours at 30°C.

-

Quantification: Wash wells 3x with Tris-buffered saline. Solubilize bound protein with SDS and count radioactivity (CPM) in a gamma counter.

-

Analysis: Plot % Bound vs. Log[Lamifiban]. Calculate

using non-linear regression. Derive

Experimental Workflow Visualization

The following diagram details the logical flow for the LTA validation protocol.

Caption: Figure 2. Step-by-step workflow for validating Lamifiban efficacy using Light Transmission Aggregometry (LTA).

Clinical Pharmacodynamics (PARAGON Insights)

The PARAGON (Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network) trials provided critical in vivo pharmacodynamic data:

-

Dose-Response: In PARAGON A, low-dose Lamifiban (1

g/min ) effectively reduced ischemic events, while high doses (5 -

Target Concentration: Plasma concentrations of 18–42 ng/mL were identified as the therapeutic window, correlating with >80% inhibition of ADP-induced aggregation.

-

Troponin Interaction: In PARAGON B, Lamifiban showed a significant reduction in death/MI only in patients who were Troponin T positive at baseline (11.0% vs 19.4% in placebo), highlighting that the mechanism is most beneficial in high-thrombus-burden environments.

References

-

The PARAGON Investigators. "International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor), Heparin, or Both in Unstable Angina." Circulation, 1998; 97: 2386-2395. Link

-

Theroux, P. et al. "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study." Circulation, 1996; 94: 899-905. Link

- Scarborough, R.M. et al. "Design of potent and specific integrin antagonists. Peptide antagonists of alpha IIb beta 3." Journal of Biological Chemistry, 1993; 268: 1066-1073.

-

Newby, L.K. et al. "Platelet IIb/IIIa Antagonist for the Reduction of Acute coronary syndrome events in a Global Organization Network - PARAGON B." American College of Cardiology, 2002. Link

-

Mousa, S.A. "Comparative pharmacology of GP IIb/IIIa antagonists." Drugs of the Future, 1999. Link

Sources

In-Depth Technical Guide: Lamifiban Trifluoroacetate in Research

Executive Summary

Lamifiban trifluoroacetate (Ro 44-9883) is a highly selective, non-peptide peptidomimetic antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin

While it was extensively evaluated in clinical trials such as PARAGON A and B for acute coronary syndromes, it did not achieve market approval. However, it remains a critical tool in cardiovascular research for studying reversible platelet inhibition, receptor occupancy kinetics, and the comparative pharmacodynamics of integrin antagonists. This guide details its mechanism, preparation, and application in high-fidelity platelet function assays.

Molecular Mechanism & Pharmacology[1]

The Target: Integrin

The GP IIb/IIIa receptor is the most abundant integrin on the platelet surface. Upon platelet activation (by agonists such as ADP, thrombin, or collagen), the receptor undergoes a conformational change from a low-affinity resting state to a high-affinity active state. This active state binds fibrinogen, which bridges adjacent platelets to form an aggregate (thrombus).

Mechanism of Action

Lamifiban functions as a competitive antagonist . It binds to the RGD-binding pocket on the GP IIb/IIIa receptor, physically blocking the access of fibrinogen and von Willebrand factor (vWF).

-

Selectivity: High specificity for

over other integrins (e.g., -

Kinetics: Characterized by a rapid association and dissociation rate (

nM). This rapid "on-off" kinetics contrasts sharply with abciximab (slow dissociation) but is similar to tirofiban.

Mechanistic Diagram

The following diagram illustrates the competitive inhibition pathway at the molecular level.

Figure 1: Competitive inhibition mechanism of Lamifiban at the GP IIb/IIIa receptor interface.

Experimental Methodologies

Solubility & Stock Preparation

The trifluoroacetate (TFA) salt form is used to enhance stability and solubility. However, direct dissolution in aqueous buffers can be challenging at high concentrations.

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF).[1]

-

Solubility Limit: ~33 mg/mL in DMSO; ~1 mg/mL in PBS (pH 7.2).[1]

-

Storage: Store solid at -20°C. Store DMSO stock solutions at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

Protocol: Light Transmission Aggregometry (LTA)

This is the gold standard for validating Lamifiban activity in vitro.

Materials:

-

Fresh human whole blood (citrated).

-

Washed Platelets or Platelet-Rich Plasma (PRP).

-

Agonist: ADP (10-20 µM) or Thrombin Receptor Activator Peptide (TRAP).

-

Lamifiban TFA stock (10 mM in DMSO).

Step-by-Step Workflow:

-

Blood Collection: Draw blood into 3.2% sodium citrate tubes. Centrifuge at 200 x g for 10-15 mins to obtain PRP.

-

Stock Dilution:

-

Prepare intermediate dilutions of Lamifiban in PBS to achieve 100x working concentrations (e.g., 10 nM to 10 µM final range).

-

Critical: Keep final DMSO concentration < 0.1% to avoid solvent artifacts on platelet function.

-

-

Incubation:

-

Aliquot 450 µL of PRP into cuvettes.

-

Add 5 µL of Lamifiban dilution (or vehicle control).

-

Incubate at 37°C for 2-5 minutes to allow equilibrium binding (rapid on-rate).

-

-

Activation:

-

Add agonist (e.g., ADP) to induce aggregation.

-

-

Measurement:

-

Monitor light transmission for 6-10 minutes.

-

Calculate % Inhibition relative to vehicle control.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing Lamifiban inhibition via Light Transmission Aggregometry.

Technical Specifications & Comparative Data

Lamifiban is often compared to other GP IIb/IIIa antagonists. The table below highlights the key differences critical for selecting the right tool for your research model.

| Feature | Lamifiban (Ro 44-9883) | Tirofiban (Aggrastat) | Abciximab (ReoPro) |

| Molecule Type | Non-peptide Peptidomimetic | Non-peptide Peptidomimetic | Monoclonal Antibody (Fab) |

| Target | GP IIb/IIIa ( | GP IIb/IIIa ( | GP IIb/IIIa + |

| Binding Kinetics | Rapid On/Off | Rapid On/Off | Slow Dissociation |

| Dissociation Constant ( | ~9.4 nM | ~15 nM | ~5 nM |

| Plasma Half-life | ~2 hours (free drug) | ~2 hours | Short (plasma), Long (bound) |

| Reversibility | Highly Reversible | Highly Reversible | Slowly Reversible |

| Molecular Weight | 582.5 g/mol (TFA salt) | 495.1 g/mol | ~47,600 Da |

Key Properties for Research[3]

-

CAS Number: 144412-50-0 (TFA salt)[2]

-

Formula:

[3] -

Purity: Research grade is typically >98% (HPLC).

-

Stability: Stable in DMSO for months at -20°C. Aqueous solutions should be prepared fresh daily due to potential hydrolysis or precipitation over time.

References

-

Theroux, P., et al. (1996). "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study." Circulation.

-

The PARAGON Investigators. (1998). "International, randomized, controlled trial of lamifiban (a IIb/IIIa antagonist), heparin, or both in unstable angina." Circulation.

-

Scarborough, R. M., et al. (1999). "Design of potent and specific integrin antagonists. Peptide antagonists of alpha(IIb)beta(3)."[4][5] Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 72710796, Lamifiban trifluoroacetate." PubChem.

-

Jennings, L. K., et al. (2002). "Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis." Journal of Thrombosis and Thrombolysis.

Sources

Technical Guide: Lamifiban Trifluoroacetate vs. Lamifiban Free Base

Operational Standards for In Vitro and In Vivo Application

Executive Summary

This technical guide provides a comparative analysis of Lamifiban Free Base (CAS 144412-49-7) and its Trifluoroacetate (TFA) Salt derivative (CAS 144412-50-0). While both forms deliver the active non-peptide glycoprotein IIb/IIIa antagonist moiety, their physicochemical divergence dictates their utility. The TFA salt is the standard output of HPLC purification and offers superior aqueous solubility, making it the primary choice for initial stock preparation. However, the free base (zwitterion) is critical for in vivo formulations requiring precise pH control or assays sensitive to the cytotoxic effects of trifluoroacetic acid.

Part 1: Molecular Identity & Mechanism

Lamifiban (Ro 44-9883) acts as a high-affinity, competitive antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin

Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism. Lamifiban occupies the fibrinogen binding pocket on the activated platelet surface, preventing cross-linking and thrombus formation.[1]

Figure 1: Mechanism of Action. Lamifiban competitively displaces fibrinogen from the GPIIb/IIIa receptor, halting the aggregation cascade.[1]

Part 2: Physicochemical Divergence (Salt vs. Base)

The choice between the salt and free base is not merely semantic; it fundamentally alters solubility and experimental validity.

Comparative Data Table

| Feature | Lamifiban Free Base | Lamifiban Trifluoroacetate (TFA) |

| CAS Number | 144412-49-7 | 144412-50-0 |

| Molecular Formula | ||

| Molecular Weight | 468.50 g/mol | 582.53 g/mol |

| Physical State | Crystalline Zwitterion | Crystalline Salt |

| Melting Point | > 200°C (decomposition) | 125-130°C (decomposition) |

| Solubility (Water) | Low (pH dependent) | High (Acidic solution) |

| Primary Use | In vivo formulation, pH-sensitive assays | In vitro screening, initial purification |

The "Hidden" Variable: Trifluoroacetic Acid

The TFA salt is often the default commercial form because Lamifiban is purified via reverse-phase HPLC using TFA buffers.

-

Pros: The TFA counterion protonates the basic amidine/amine groups, preventing zwitterionic aggregation and significantly enhancing solubility in polar solvents.

-

Cons: TFA is a strong acid (

). In cellular assays, residual TFA can lower the pH of the culture medium or exert direct cytotoxicity, potentially confounding data.

Part 3: Experimental Protocols & Workflows

Reconstitution Strategy (Self-Validating Protocol)

Objective: Create a stable stock solution while mitigating hydrolysis and solubility issues.

Step-by-Step Methodology:

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for the primary stock. Both the Free Base and TFA salt are highly soluble in DMSO.

-

Causality: Aqueous storage promotes hydrolysis of the amide bonds over time. DMSO preserves chemical integrity.

-

-

Concentration: Prepare a 10 mM - 50 mM stock.

-

Calculation (TFA Salt): Weigh 5.83 mg of TFA salt for every 1 mL of DMSO to achieve ~10 mM. (Note the MW difference; using the Free Base MW for calculations with the Salt form will result in under-dosing).

-

-

Aliquoting: Flash freeze in liquid nitrogen and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Salt Exchange Protocol (TFA Removal)

Context: Required when high concentrations (>10 µM) are needed in sensitive cell-based assays or for in vivo injection where acidic pH is intolerable.

Protocol:

-

Dissolve Lamifiban TFA in a minimal volume of methanol or water.

-

Ion Exchange: Pass the solution through a pre-equilibrated anion exchange resin (chloride form) or wash with dilute sodium bicarbonate if the compound precipitates (Free Base formation).

-

Validation: Verify TFA removal using

-NMR or by checking the pH of the reconstituted aqueous solution (Target pH ~7.0-7.4).

Decision Matrix: Selecting the Correct Form

Use the following logic flow to determine which form to utilize for your specific assay.

Figure 2: Selection Workflow. Decision logic based on assay sensitivity and concentration thresholds.

Part 4: Clinical Context & Biological Implications

Understanding the clinical history of Lamifiban provides context for its pharmacological potency and the necessity of precise dosing.

The PARAGON Trials

Lamifiban was evaluated in the PARAGON-A and PARAGON-B trials for acute coronary syndromes (ACS).

-

Efficacy: In PARAGON-A, low-dose Lamifiban significantly reduced ischemic events at 6 months.[2] However, PARAGON-B showed that despite achieving target plasma concentrations, the benefit over placebo was not statistically significant at 30 days for the primary endpoint.

-

Relevance to Research: These trials established the effective plasma concentration range (18–42 ng/mL) and highlighted the renal clearance mechanism.[3] Researchers mimicking these conditions in vitro must ensure their "effective concentration" calculations account for the salt form's molecular weight to match clinical potency data.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3038484, Lamifiban. PubChem. [Link]

-

The PARAGON Investigators. (1998). International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor), Heparin, or Both in Unstable Angina.[3][4] Circulation, 97(24), 2386–2395. [Link]

-

Newby, L. K., et al. (2002). Randomized, Placebo-Controlled Trial of Titrated Intravenous Lamifiban for Acute Coronary Syndromes (PARAGON-B). Circulation, 105(8), 972–978. [Link]

-

Alig, L., et al. (1992).[5] Low molecular weight, non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 35(23), 4393–4407. (Primary Chemistry/Synthesis Reference). [Link]

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. (Reference for TFA Toxicity). [Link]

Sources

- 1. Lamifiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Patient-specific dosing of IIb/IIIa antagonists during acute coronary syndromes: rationale and design of the PARAGON B study. The PARAGON B International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Lamifiban [drugfuture.com]

Preclinical Development of Lamifiban Trifluoroacetate: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the preclinical evaluation of Lamifiban trifluoroacetate, a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the core preclinical studies requisite for characterizing the pharmacology, pharmacokinetics, and safety profile of this potent antiplatelet agent. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically validated approach to the preclinical assessment of Lamifiban and similar molecules.

Introduction: The Rationale for GPIIb/IIIa Antagonism

Platelet aggregation is the culminating event in the formation of arterial thrombi, which are central to the pathophysiology of acute coronary syndromes (ACS), including unstable angina and myocardial infarction. The glycoprotein IIb/IIIa receptor, an integrin expressed on the surface of platelets, represents the final common pathway for platelet aggregation.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2] This binding facilitates the cross-linking of platelets, leading to the formation of a platelet-rich thrombus.[1]

Lamifiban is a selective and reversible inhibitor of the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3] Its development as an antithrombotic agent has been the subject of numerous preclinical and clinical investigations.[4] This guide will focus on the essential preclinical studies that form the foundation for its clinical development.

Mechanism of Action and In Vitro Characterization

The primary mechanism of action of Lamifiban is the competitive antagonism of the GPIIb/IIIa receptor.[3] A thorough in vitro characterization is paramount to confirming its potency and selectivity.

Signaling Pathway and Lamifiban's Point of Intervention

The signaling cascade leading to platelet aggregation is complex, involving multiple agonists and intracellular pathways that converge on the activation of the GPIIb/IIIa receptor. Understanding this pathway is crucial for appreciating the therapeutic targeting of this receptor.

In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[5] This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Blood Collection and PRP Preparation:

-

Collect whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[3]

-

Centrifuge the blood at 240 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[3]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP serves as the blank (100% aggregation).

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP. This ensures consistency between experiments.

-

-

Incubation with Lamifiban:

-

Pre-incubate aliquots of PRP with varying concentrations of Lamifiban trifluoroacetate or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Platelet Aggregation Measurement:

-

Place the PRP samples in an aggregometer cuvette with a magnetic stir bar, maintained at 37°C.[6]

-

Initiate platelet aggregation by adding a known agonist, such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL).[7]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).[6]

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined relative to the PPP baseline.

-

Calculate the IC₅₀ value (the concentration of Lamifiban that inhibits 50% of the maximal aggregation) for each agonist.

-

In Vivo Efficacy Models

Animal models of thrombosis are indispensable for evaluating the antithrombotic efficacy of Lamifiban in a physiological setting. The choice of model depends on the specific scientific question being addressed, with canine and guinea pig models being particularly relevant for studying arterial thrombosis.

Canine Model of Coronary Artery Thrombosis

The canine model of coronary artery thrombosis is a well-established and clinically relevant model for studying the effects of antithrombotic agents on coronary artery occlusion.[8][9]

-

Animal Preparation: Anesthetize mongrel dogs and maintain anesthesia throughout the procedure. Perform a left thoracotomy to expose the heart.

-

Coronary Artery Instrumentation: Isolate a segment of the left anterior descending (LAD) coronary artery. Place a Doppler flow probe proximally to monitor coronary blood flow.

-

Stenosis and Injury: Create a critical stenosis using an external constrictor. Induce endothelial injury by applying a low-level anodal direct current to the external surface of the artery.[9]

-

Thrombus Formation: Monitor for the development of cyclic flow reductions (CFRs), which are indicative of recurrent platelet-rich thrombus formation and dislodgement.

-

Drug Administration: Once stable CFRs are established, administer a bolus dose of Lamifiban trifluoroacetate followed by a continuous intravenous infusion.

-

Efficacy and Safety Assessment: The primary efficacy endpoint is the abolition of CFRs. Bleeding time is a key safety endpoint.

Guinea Pig Model of Photochemical-Induced Femoral Artery Thrombosis

This model is valuable for rapid screening of antithrombotic compounds and for studying the mechanisms of thrombus formation.[10][11]

-

Animal Preparation: Anesthetize guinea pigs. Isolate a segment of the femoral artery.

-

Photosensitizer Administration: Administer Rose Bengal (a photosensitizing dye) intravenously at a dose of 10 mg/kg.[10]

-

Thrombus Induction: Irradiate the exposed femoral artery with a green light source (wavelength ~540 nm). The photochemical reaction between Rose Bengal and the light generates singlet oxygen, which induces endothelial damage and subsequent thrombus formation.[11]

-

Drug Administration: Administer Lamifiban trifluoroacetate intravenously before the induction of thrombosis.

-

Efficacy Assessment: The primary endpoint is the time to complete occlusion of the femoral artery, as measured by a Doppler flow probe. An increase in the time to occlusion indicates antithrombotic efficacy.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the pharmacokinetic and pharmacodynamic profile of Lamifiban is crucial for dose selection and for predicting its behavior in humans.

Preclinical Pharmacokinetic Studies

Pharmacokinetic studies are typically conducted in multiple species (e.g., rats, dogs, and non-human primates) to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. For an intravenously administered drug like Lamifiban, key parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂).

| Parameter | Rat | Dog | Cynomolgus Monkey |

| Clearance (CL) | High | Moderate | Low |

| Volume of Distribution (Vd) | Moderate | Moderate | Moderate |

| Elimination Half-life (t₁/₂) | Short | Moderate | Long |

Table 1: Representative Pharmacokinetic Parameters of Lamifiban in Different Species. (Note: This table provides a qualitative summary based on available literature.[8])

Pharmacodynamic Studies

Pharmacodynamic studies aim to correlate the plasma concentration of Lamifiban with its pharmacological effect, i.e., the inhibition of platelet aggregation. This is typically achieved by measuring ex vivo platelet aggregation at various time points after drug administration and relating it to the corresponding plasma drug concentrations.

Preclinical Safety and Toxicology

A comprehensive toxicology program is essential to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.

Key Toxicology Studies

-

Single-Dose Toxicity Studies: These studies determine the acute toxicity of Lamifiban and help in identifying the maximum tolerated dose (MTD). The LD₅₀ (the dose that is lethal to 50% of the animals) may also be determined.[12]

-

Repeated-Dose Toxicity Studies: These studies, conducted in at least two species (one rodent and one non-rodent), evaluate the toxicological effects of Lamifiban after repeated administration over a specified duration (e.g., 28 or 90 days).

-

Safety Pharmacology Studies: These studies investigate the potential adverse effects of Lamifiban on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of Lamifiban to cause genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects of Lamifiban on fertility, embryonic and fetal development, and pre- and postnatal development.

Determination of the No-Observed-Adverse-Effect-Level (NOAEL)

A critical outcome of repeated-dose toxicity studies is the determination of the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which no biologically significant adverse effects are observed.[12] This value is a key parameter used in the risk assessment and for the calculation of the initial safe starting dose in humans.

Formulation of Lamifiban Trifluoroacetate for Intravenous Administration

For preclinical intravenous studies, Lamifiban trifluoroacetate must be formulated in a sterile, pyrogen-free vehicle that is well-tolerated by the test species.

Protocol for a Representative Intravenous Formulation

-

Vehicle Selection: A common vehicle for intravenous administration of small molecules in preclinical studies is a buffered saline solution. Cosolvents such as polyethylene glycol (PEG) or ethanol may be used if solubility is a concern.[13]

-

Preparation of the Formulation:

-

Accurately weigh the required amount of Lamifiban trifluoroacetate.

-

In a sterile environment, dissolve the Lamifiban trifluoroacetate in the chosen vehicle. Gentle warming or sonication may be used to aid dissolution.

-

Adjust the pH of the solution to a physiologically compatible range (e.g., pH 7.0-7.4) using sterile solutions of hydrochloric acid or sodium hydroxide.

-

Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

-

-

Quality Control: The final formulation should be tested for sterility, pyrogenicity, and drug concentration before administration.

Conclusion

The preclinical evaluation of Lamifiban trifluoroacetate involves a multifaceted approach encompassing in vitro characterization, in vivo efficacy testing in relevant animal models, and comprehensive pharmacokinetic and toxicological assessments. The methodologies outlined in this guide provide a robust framework for the preclinical development of GPIIb/IIIa inhibitors and other antiplatelet agents. A thorough and well-executed preclinical program is fundamental for ensuring the safety and efficacy of new drug candidates as they transition into clinical development.

References

-

Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023). Via Medica Journals. [Link]

-

Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023). ResearchGate. [Link]

-

Lamifiban. (1998). PubMed. [Link]

-

ADP and Collagen: Key Roles in Platelet Aggregation Testing. (2025). Bio/Data Corporation. [Link]

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2011). PubMed Central. [Link]

-

Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction. (1995). PubMed. [Link]

-

Arterial thrombosis model with photochemical reaction in guinea-pig and its property. (1995). PubMed. [Link]

-

Administration of Substances to Laboratory Animals. Research A-Z. [Link]

-

Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. (1997). PubMed. [Link]

-

Vessel wall injury and arterial thrombosis induced by a photochemical reaction. (1987). PubMed. [Link]

-

Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. (2002). PubMed. [Link]

-

Thromboembolic Therapies in Dogs and Cats: An Evidence-Based Approach. (2005). ScienceDirect. [Link]

-

Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Chemsafetypro. [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (2019). MDPI. [Link]

-

Animal models in the study of myocardial ischaemia and ischaemic syndromes. (1995). Oxford Academic. [Link]

-

Wound-Healing in the Saphenous Vein Coronary Bypass Graft in the Canine Model: Endothelial Cell Loss, Platelet Thrombus Formation, its Inhibition with Aspirin-Persantine Therapy and Cholesterol Influx in the Acute and Chronic Phase. (2018). Herald Scholarly Open Access. [Link]

-

Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Factors Associated with Platelet Activation-Recent Pharmaceutical Approaches. (2022). MDPI. [Link]

-

Adaptation of a photochemical method to initiate recurrent platelet-mediated thrombosis in small animals. (2007). PubMed. [Link]

-

Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

-

Hemodynamic and electrophysiological progression of the Rose Bengal photothrombotic stroke model in mice: vasoactive properties. (2025). bioRxiv. [Link]

-

A canine model of thrombin-induced coronary artery thrombosis: effects of intracoronary streptokinase on regional myocardial blood flow, contractile function, and infarct size. (1988). PubMed. [Link]

-

Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies. (2013). PMC. [Link]

-

Experimental study on the model of coronary artery thrombosis in dog. (1993). PubMed. [Link]

Sources

- 1. oakwoodlabs.com [oakwoodlabs.com]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biodatacorp.com [biodatacorp.com]

- 6. P2Y12 Receptor Blockade Augments Glycoprotein IIb‐IIIa Antagonist Inhibition of Platelet Activation, Aggregation, and Procoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arterial thrombosis model with photochemical reaction in guinea-pig and its property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A canine model of acute coronary artery thrombosis for the evaluation of reperfusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental study on the model of coronary artery thrombosis in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of a Platelet Antagonist: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lamifiban

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Final Common Pathway of Platelet Aggregation

In the landscape of antiplatelet therapy, the glycoprotein (GP) IIb/IIIa receptor holds a critical position as the final common pathway for platelet aggregation.[1][2] Lamifiban, a nonpeptide antagonist of this receptor, emerged as a potent, selective, and reversible inhibitor of this crucial interaction.[3] This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lamifiban, offering insights for researchers and drug development professionals in the field of thrombosis and hemostasis.

Pharmacodynamics: Mechanism of Action and In Vitro Efficacy

Lamifiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets.[3] This blockade prevents the formation of platelet-fibrinogen bridges, which are essential for the aggregation of platelets and the subsequent formation of a thrombus, regardless of the initial agonist.[1][4]

The potency of Lamifiban is underscored by its low half-maximal inhibitory concentration (IC50) of 25 nmol for ADP-induced platelet aggregation.[1] Its pharmacodynamic half-life is approximately 4 hours, indicating a relatively short duration of action upon cessation of administration.[1]

Signaling Pathway of Platelet Aggregation and Lamifiban Inhibition

Caption: Mechanism of Lamifiban in inhibiting platelet aggregation.

Pharmacokinetics: The Journey of Lamifiban in the Body

Lamifiban is administered intravenously, ensuring immediate and complete bioavailability.[3] While specific details on the absorption, distribution, metabolism, and excretion (ADME) of Lamifiban are not extensively detailed in publicly available literature, we can infer some characteristics based on its chemical nature as a nonpeptide small molecule and by drawing parallels with other drugs in its class, such as tirofiban.

-

Absorption: As an intravenously administered drug, the absorption phase is bypassed.

-

Metabolism: It is plausible that Lamifiban undergoes minimal metabolism, a characteristic of similar drugs in its class.[5]

-

Excretion: The primary route of elimination for Lamifiban is likely renal. This is a critical consideration in patients with impaired renal function, as dose adjustments may be necessary. For instance, tirofiban is primarily cleared by the kidneys as an unchanged drug.[6]

Clinical Pharmacology: Dose-Response and Therapeutic Window

Clinical trials have demonstrated a clear dose-dependent inhibition of platelet aggregation with Lamifiban.[1][7] However, the translation of this pharmacodynamic effect into clinical benefit has shown a more complex relationship.

Higher doses of Lamifiban, while achieving complete inhibition of ADP-induced platelet aggregation, did not consistently lead to improved ischemic outcomes and were associated with a higher incidence of bleeding complications.[8] Conversely, lower doses appeared to offer a more favorable balance of efficacy and safety, particularly when used in conjunction with heparin.[8][9] This suggests a narrow therapeutic window for Lamifiban, a critical consideration in its clinical development and application.

Summary of Key Clinical Trial Findings

| Trial Name | Patient Population | Dosing Regimens | Key Findings |

| Canadian Lamifiban Study | Unstable Angina | 1, 2, 4, or 5 µ g/min infusion | Lamifiban reduced the risk of death, nonfatal MI, or urgent revascularization. Higher doses were associated with a reduction in death or nonfatal MI at 1 month.[7] |

| PARAGON A | Non-Q wave MI or Unstable Angina | 1 to 5 µ g/min infusion | At 6 months, Lamifiban (with or without heparin) and aspirin therapy resulted in a significantly lower incidence of clinical events compared to standard heparin and aspirin therapy.[3] |

| PARAGON B (Design) | Non-Q wave MI or Unstable Angina | Comparison of Lamifiban + aspirin + heparin vs. standard aspirin + heparin | A large phase III trial designed to further evaluate the efficacy and safety of Lamifiban.[3] |

| PARADIGM (Design) | Acute Myocardial Infarction | Dose-finding study with thrombolytic therapy | Designed to determine the optimal dose of Lamifiban for use with thrombolytic therapy.[2] |

Experimental Protocols: Assessing the Pharmacodynamic Effects of Lamifiban

The cornerstone for evaluating the pharmacodynamic effects of Lamifiban is the ex vivo platelet aggregation assay. Light Transmission Aggregometry (LTA) is a widely used method for this purpose.

Workflow for Ex Vivo Platelet Aggregation Assay using LTA

Caption: A simplified workflow for assessing platelet aggregation inhibition.

Detailed Step-by-Step Methodology for LTA

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The supernatant (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Baseline Aggregation: A baseline light transmission is established for both PRP (0% aggregation) and PPP (100% aggregation) in an aggregometer.

-

Incubation with Lamifiban: Aliquots of PRP are incubated with varying concentrations of Lamifiban or a vehicle control for a specified period.

-

Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.

-

Measurement of Aggregation: The change in light transmittance through the PRP sample is monitored over time as platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmittance. The percentage inhibition of aggregation by Lamifiban is then calculated relative to the vehicle control.

Conclusion and Future Directions

Lamifiban is a potent and selective inhibitor of the GP IIb/IIIa receptor, demonstrating a clear dose-dependent inhibition of platelet aggregation. While its clinical development has faced challenges in defining a broad therapeutic window, the study of Lamifiban has provided valuable insights into the complexities of antiplatelet therapy. Further research into the specific ADME properties of Lamifiban and the development of robust monitoring assays could help in optimizing its therapeutic potential and minimizing bleeding risks. The lessons learned from the clinical evaluation of Lamifiban continue to inform the development of new and safer antiplatelet agents.

References

- Platelet Membrane Receptor Glycoprotein IIb/IIIa Antagonism in Unstable Angina | Circulation - American Heart Associ

- Pharmacology of Antipl

- Lamifiban - PubMed.

- International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor)

- International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor)

- Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes - PubMed.

- International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina - Lirias - KU Leuven.

- Pharmacodynamics and Pharmacokinetics of Eptifibatide in Patients With Acute Coronary Syndromes | Circulation - American Heart Associ

- Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction - PubMed.

- Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study - PubMed.

- Mechanism of Action | Aggrast

- Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed.

- Platelet Aggregation Inhibitor P

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lamifiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aggrastathdb.com [aggrastathdb.com]

- 7. Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina [lirias.kuleuven.be]

Methodological & Application

Application Notes and Protocols for Lamifiban Trifluoroacetate

This document provides a comprehensive guide to the solubility, preparation, and handling of Lamifiban trifluoroacetate in Dimethyl Sulfoxide (DMSO) and saline solutions. The protocols and insights are tailored for researchers, scientists, and drug development professionals to ensure experimental success and reproducibility.

Introduction to Lamifiban Trifluoroacetate

Lamifiban is a potent, nonpeptide antagonist of the glycoprotein IIb/IIIa (αIIbβ3) receptor, which plays a critical role in the final common pathway of platelet aggregation.[1][2][3] By reversibly inhibiting the binding of fibrinogen to this receptor on platelets, Lamifiban effectively prevents thrombus formation.[3] Its therapeutic potential has been investigated primarily in the context of acute coronary syndromes, including myocardial infarction.[1][4]

The compound is commonly supplied as a trifluoroacetate (TFA) salt (CAS No: 144412-50-0), a byproduct of its synthesis and purification process.[1][2][5] While the TFA salt enhances the stability of the lyophilized powder, it can influence its solubility characteristics. Understanding these properties is paramount for the preparation of stock and working solutions for in vitro and in vivo studies.

Chemical Identifiers:

-

Compound: Lamifiban trifluoroacetate

Quantitative Solubility Data

The solubility of Lamifiban trifluoroacetate is highly dependent on the solvent system. Like many non-peptide small molecules, it exhibits high solubility in organic solvents and limited solubility in aqueous solutions. The data below is synthesized from information on structurally similar compounds and general laboratory practices.

| Solvent System | Approximate Solubility | Key Considerations & Rationale |

| 100% DMSO | ≥ 30 mg/mL | DMSO is a polar aprotic solvent capable of disrupting the crystal lattice of the TFA salt and solvating the Lamifiban molecule effectively. Sonication or gentle warming may aid dissolution. This is the recommended solvent for preparing high-concentration stock solutions.[7][8] |

| Saline (0.9% NaCl) | Poor / Limited | Direct dissolution in isotonic saline is not recommended due to the compound's hydrophobic nature. Precipitation is highly likely. |

| DMSO / Saline Mixtures | Variable (Concentration-Dependent) | The final concentration achievable in a mixed-solvent system depends on the final percentage of DMSO. Precipitation can occur when a DMSO stock is diluted into saline if the final concentration of Lamifiban exceeds its aqueous solubility limit.[9][10] For in vivo use, the final DMSO concentration should be minimized (ideally ≤5%) to avoid solvent toxicity.[9] |

| PBS (pH 7.2) | ~1 mg/mL (Estimated) | Similar compounds show limited but measurable solubility in buffered aqueous solutions.[8] This suggests that for some in vitro assays, direct preparation in a buffer might be possible at low concentrations, though starting from a DMSO stock is more reliable. |

Core Principles & Scientific Rationale

The Role of Solvents

The significant difference in solubility between DMSO and saline is rooted in fundamental chemical principles. Lamifiban has several functional groups that can participate in hydrogen bonding, but its overall structure possesses considerable nonpolar character.

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent solubilizing agent for a wide range of organic molecules. It can accept hydrogen bonds and its polar nature effectively solvates the charged trifluoroacetate salt and the polar moieties of Lamifiban.

-

Saline (Aqueous): Water is a highly polar, protic solvent that forms strong hydrogen-bonding networks. When a compound like Lamifiban, dissolved in DMSO, is introduced into saline, the DMSO readily disperses. This leaves the poorly water-soluble Lamifiban molecules in an unfavorable aqueous environment, causing them to aggregate and precipitate out of solution.[10]

The Challenge of Dilution: Avoiding Precipitation

The most common pitfall encountered is the precipitation of the compound during the dilution of a DMSO stock solution into saline or an aqueous buffer.[9][10] This occurs when the local concentration of Lamifiban exceeds its solubility limit in the mixed solvent system. The key to preventing this is to ensure rapid and uniform dispersion of the DMSO stock into the larger volume of the aqueous diluent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mg/mL stock solution. Adjust the mass and volume as required for your desired concentration.

Materials:

-

Lamifiban trifluoroacetate (lyophilized powder)

-

Anhydrous/High-Purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator bath (optional)

Methodology:

-

Pre-Weighing: Allow the vial of Lamifiban trifluoroacetate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of Lamifiban trifluoroacetate (e.g., 5 mg) into a sterile vial.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 5 mg of powder to make a 10 mg/mL solution, add 500 µL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved particulates.

-

Aid Dissolution (If Necessary): If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Vortex again.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[9][11]

Caption: Workflow for preparing a Lamifiban trifluoroacetate stock solution in DMSO.

Protocol 2: Preparation of a Working Solution in Saline

This protocol describes the critical step of diluting the DMSO stock into saline to minimize precipitation.

Materials:

-

Lamifiban trifluoroacetate DMSO stock solution (from Protocol 1)

-

Sterile 0.9% saline or other aqueous buffer (e.g., PBS)

-

Sterile conical tube or beaker

-

Calibrated pipettes

-

Vortex mixer or magnetic stirrer

Methodology:

-

Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

-

Prepare Diluent: Add the total required volume of sterile saline to a larger tube (e.g., a 15 mL conical tube).

-

Critical Dilution Step: While vigorously vortexing or stirring the saline, add the required volume of the DMSO stock solution dropwise and slowly to the side of the tube. This ensures immediate dispersion and prevents the formation of high local concentrations that lead to precipitation.[10]

-

Final Mix: Once all the stock solution is added, continue to vortex for another 30-60 seconds to ensure homogeneity.

-

Inspection: Visually inspect the final working solution against a dark background to ensure it is clear and free of any precipitate.

-

Use and Storage: Use the freshly prepared aqueous solution immediately. Long-term stability in aqueous solutions is not guaranteed, and storage for more than a day is not recommended without specific stability data.[8][11]

Caption: Workflow for diluting DMSO stock into saline to prepare a working solution.

Trustworthiness: Self-Validating Systems & Controls

To ensure the integrity of your experiments, the following controls are essential:

-

Vehicle Control: Always include a vehicle control group that is treated with the same final concentration of DMSO/saline mixture as the experimental group. This accounts for any potential physiological effects of the solvent itself.[9]

-

Solubility Check: Before a large-scale experiment, perform a small-scale pilot test to confirm the solubility of your desired final concentration. If precipitation occurs, you may need to lower the concentration or increase the final percentage of DMSO (if experimentally permissible).

-

Purity Confirmation: The provided protocols assume a high-purity starting material. Always refer to the Certificate of Analysis for the specific lot of Lamifiban trifluoroacetate you are using.

References

-

PubChem. (n.d.). Lamifiban trifluoroacetate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2024). Can AZD8797 be prepared with 10% DMSO + 90% saline?. Retrieved February 3, 2026, from [Link]

-

DrugFuture. (n.d.). Lamifiban. Retrieved February 3, 2026, from [Link]

-

Moliterno, D. J., Harrington, R. A., Califf, R. M., Rapold, H. J., & Topol, E. J. (1995). Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study. Journal of Thrombosis and Thrombolysis, 2(3), 165–169. [Link]

-

Adcock, C., & Smith, G. (2000). The preparation, characterisation and solubility characteristics of a hydrogen-bonded complex between acyclovir and cytosine. International journal of pharmaceutics, 195(1-2), 155–166. [Link]

-

ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline?. Retrieved February 3, 2026, from [Link]

-

AdisInsight. (1998). Lamifiban. Drugs, 56(1), 91-97. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lamifiban [drugfuture.com]

- 3. Lamifiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lamifiban trifluoroacetate | C26H29F3N4O8 | CID 72710796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 144412-50-0 CAS|化合物 Lamifiban trifluoroacetate|生产厂家|价格信息 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for In Vivo Administration of Lamifiban Trifluoroacetate

Introduction: The Rationale for Potent and Reversible GPIIb/IIIa Inhibition in Thrombosis Research

Thrombotic disorders, including myocardial infarction and unstable angina, are characterized by the activation and subsequent aggregation of platelets, leading to the formation of occlusive thrombi.[1] At the heart of this process lies the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[2][3] Lamifiban is a selective, reversible, and nonpeptide antagonist of the GPIIb/IIIa receptor.[2] By competitively inhibiting the binding of fibrinogen to this receptor, Lamifiban effectively disrupts platelet aggregation and thrombus formation.[2] Its intravenous route of administration allows for rapid onset and precise control of its antiplatelet effects, making it a valuable tool in preclinical models of thrombosis and hemostasis.[2] This document provides a comprehensive guide for the in vivo administration of Lamifiban trifluoroacetate to support researchers in drug development and cardiovascular science.

Scientific Foundation: Mechanism of Action

Lamifiban targets the activated GPIIb/IIIa receptor on the surface of platelets. Activation of platelets by various agonists (e.g., ADP, collagen, thrombin) induces a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. Lamifiban, by blocking the fibrinogen binding site, prevents this cross-linking and subsequent thrombus formation.[1][2] The reversible nature of Lamifiban's binding allows for a more controlled antiplatelet effect compared to irreversible inhibitors.

Caption: Experimental workflow for in vivo administration of Lamifiban.

Step-by-Step Protocol

-

Preparation of Lamifiban Trifluoroacetate Solution:

-

Accurately weigh the required amount of Lamifiban trifluoroacetate powder.

-

Dissolve in the chosen sterile vehicle (e.g., saline) to the desired stock concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

-

Causality: The choice of a simple, isotonic vehicle like saline minimizes the risk of introducing confounding variables and ensures physiological compatibility.

-

-

Animal Preparation:

-

Anesthetize the rat using an approved institutional protocol.

-

Surgically expose the carotid artery and the jugular or femoral vein for thrombosis induction and drug administration, respectively.

-

Expertise: Careful surgical technique is paramount to minimize tissue trauma and inflammation, which can influence thrombotic and hemostatic responses.

-

-

Intravenous Administration:

-

Catheterize the exposed vein for intravenous access.

-

Administer an initial intravenous bolus of Lamifiban. A suggested starting dose range, extrapolated from preclinical data on similar compounds, is 0.1-1.0 mg/kg. [4] * Immediately following the bolus, begin a continuous intravenous infusion using a calibrated infusion pump. A suggested starting infusion rate is 1-10 µg/kg/min. [4] * Trustworthiness: The bolus dose rapidly achieves a therapeutic concentration, while the continuous infusion maintains a steady-state plasma level throughout the experiment.

-

-

Thrombosis Induction and Monitoring:

-

After a stabilization period on the Lamifiban infusion (e.g., 15-30 minutes), induce thrombosis by applying a filter paper saturated with ferric chloride solution to the exposed carotid artery.

-

Continuously monitor blood flow in the carotid artery using a Doppler flow probe.

-

The primary endpoint is the time to complete vessel occlusion.

-

Self-Validation: A vehicle-treated control group must be included to establish the baseline time to occlusion in the absence of the drug.

-

-

Post-Procedure:

-

At the end of the experiment, collect blood samples via cardiac puncture for pharmacodynamic (e.g., platelet aggregation assays) or pharmacokinetic analysis, if required.

-

Euthanize the animal according to approved institutional guidelines.

-

Important Considerations and Best Practices

-

Dose-Response: It is highly recommended to perform a dose-response study to determine the optimal dose of Lamifiban trifluoroacetate for the specific animal model and desired level of antiplatelet activity.

-

Bleeding Risk: As with all antiplatelet agents, there is an inherent risk of bleeding. Monitor for any signs of hemorrhage during the experiment. The most common adverse event associated with Lamifiban in clinical trials was bleeding, which was increased with concomitant heparin administration. [2]* Concomitant Medications: If co-administering with other antithrombotic or anti-inflammatory agents, be aware of potential synergistic effects on bleeding time and hemostasis.

-

Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Conclusion

This application note provides a detailed protocol for the in vivo administration of Lamifiban trifluoroacetate in a preclinical model of thrombosis. By understanding the mechanism of action, pharmacokinetic profile, and proper administration techniques, researchers can effectively utilize this potent GPIIb/IIIa inhibitor to investigate the pathophysiology of thrombotic diseases and evaluate novel therapeutic strategies.

References

-

Goa, K. L., & Noble, S. (1998). Lamifiban. Drugs, 56(4), 655-662. [Link]

-

Moliterno, D. J., Harrington, R. A., Califf, R. M., Rapold, H. J., & Topol, E. J. (1995). Randomized, placebo-controlled study of lamifiban with thrombolytic therapy for the treatment of acute myocardial infarction: rationale and design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) study. Journal of thrombosis and thrombolysis, 2(3), 165–169. [Link]

-

The PARAGON Investigators. (1998). International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina. Circulation, 97(23), 2386–2395. [Link]

-

Topol, E. J., Moliterno, D. J., Herrmann, H. C., Powers, E. R., Grines, C. L., Holmes, D. R., Jr, Cohen, M. D., Armstrong, P., Van de Werf, F., & Califf, R. M. (2001). Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization. The New England journal of medicine, 344(25), 1888–1894. [Link]

-

Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation, 100(15), 1667–1672. [Link]

-

Gawaz, M. (2007). Role of platelets in coronary thrombosis and reperfusion of ischemic myocardium. Cardiovascular research, 73(2), 251–260. [Link]

-

StatPearls. (2023). Glycoprotein IIb/IIIa Inhibitors. NCBI Bookshelf. [Link]

-

Albadawi, H., & Singh, G. D. (2018). Animal models of venous thrombosis. Cardiovascular diagnosis and therapy, 8(Suppl 1), S10–S19. [Link]

-

Bernat, A., Vallée, E., Maffrand, J. P., & Herbert, J. M. (1995). Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time. British journal of pharmacology, 114(7), 1369–1374. [Link]

-

Adderley, S. R., & Fitzgerald, D. J. (2000). Glycoprotein IIb/IIIa antagonists induce apoptosis in rat cardiomyocytes by caspase-3 activation. The Journal of biological chemistry, 275(8), 5760–5766. [Link]

-

Tcheng, J. E. (2002). Platelet glycoprotein IIb/IIIa inhibitors: key issues in clinical practice. American heart journal, 143(3), 381–388. [Link]

-

Topol, E. J., Byzova, T. V., & Plow, E. F. (1999). Platelet GPIIb-IIIa blockers. Lancet (London, England), 353(9148), 227–231. [Link]

-

Masson, E., Stern, M., Theil, F. P., & Guenzi, A. (1998). Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. Journal of pharmacy and pharmacology, 50(10), 1129–1136. [Link]

-

The PARAGON-B Investigators. (2001). Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. Circulation, 104(6), 636–642. [Link]

-

Tcheng, J. E. (2001). Glycoprotein IIb/IIIa receptor inhibitors: putting the EPIC, EPILOG, EPISTENT, and CAPTURE trials into perspective. The American journal of cardiology, 88(7A), 23J–30J. [Link]

-

Herbert, J. M., Bernat, A., Maffrand, J. P., & Vallee, E. (1995). Comparison of the antithrombotic activities of argatroban, a selective, potent thrombin inhibitor, and heparin in a rat model of venous thrombosis. Thrombosis and haemostasis, 74(3), 909–913. [Link]

-

Taniuchi, Y., et al. (2001). Antithrombotic effect of YM-128, a novel factor Xa inhibitor, in a rat model of venous thrombosis. Thrombosis Research, 104(3), 213-220. [Link]

-

The PARAGON A Investigators. (1998). A randomized trial of potent platelet IIb/IIIa antagonism, heparin, or both in patients with unstable angina: the PARAGON study. Platelet IIb/IIIa Antagonism for the Reduction of Acute Global Organization Network. Journal of the American College of Cardiology, 32(7), 2066–2074. [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Lamifiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Dosing of Lamifiban Trifluoroacetate in Preclinical Thrombosis Models

Topic: Lamifiban Trifluoroacetate Dosage for Animal Models of Thrombosis Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

This guide provides a technical framework for the administration of Lamifiban trifluoroacetate (Ro 44-9883), a potent, specific, non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. It details the physicochemical properties, pharmacokinetics, and specific dosage regimens for established animal models of thrombosis, specifically focusing on canine coronary thrombosis and guinea pig femoral artery thrombosis models. The protocol emphasizes the trifluoroacetate salt form to ensure accurate molecular weight calculations and reproducible in vivo efficacy.

Introduction & Mechanism of Action

Lamifiban is a highly selective competitive inhibitor of the platelet GPIIb/IIIa receptor (integrin

Mechanistic Pathway

The following diagram illustrates the intervention point of Lamifiban within the platelet activation cascade.

Caption: Lamifiban blocks the activated GPIIb/IIIa receptor, preventing fibrinogen cross-linking regardless of the upstream agonist.

Chemical Properties & Formulation

Accurate dosing requires distinguishing between the free base and the trifluoroacetate (TFA) salt. Most commercial preparations for research are supplied as the TFA salt.

| Property | Specification |

| Compound Name | Lamifiban Trifluoroacetate |

| Synonyms | Ro 44-9883, Ro 44-9883/000 |

| CAS Number | 144412-50-0 (Salt) / 144412-49-7 (Free Base) |

| MW (TFA Salt) | 582.53 g/mol |

| MW (Free Base) | 468.50 g/mol |

| Solubility | Soluble in water (>10 mg/mL), saline, and PBS. |

| Storage | -20°C; protect from light and moisture. |

Formulation Note: When calculating dosage based on literature citing "Lamifiban" (often referring to the free base), apply a conversion factor of 1.24 (582.53 / 468.50) if weighing the TFA salt.

Dosage Guidelines by Animal Model

The following dosages are derived from pharmacokinetic (PK) scaling and efficacy studies. Lamifiban exhibits a short plasma half-life (~40 min in humans, shorter in small animals), necessitating continuous infusion for sustained efficacy.

Table 1: Recommended Dosage Ranges

| Species | Model Type | Route | Bolus Dose | Maintenance Infusion | Target Efficacy |

| Guinea Pig | Photochemical Femoral Artery Thrombosis | IV | N/A | 5 - 20 µg/kg/min | Prolonged occlusion time; prevention of reocclusion [1].[1] |

| Dog (Canine) | Coronary Thrombosis (Folts/Electrical) | IV | 10 - 20 µg/kg | 1 - 3 µg/kg/min | >90% inhibition of ADP-induced aggregation; elimination of cyclic flow reductions (CFRs) [2, 3]. |

| Rat | AV Shunt Thrombosis | IV | 30 - 100 µg/kg | 3 - 10 µg/kg/min | Reduction in thrombus weight. Note: Rodents often require higher doses due to rapid clearance. |

Critical Note: The dosage of 3 µg/kg/min was established for the analog Ro 43-5054.[2] Lamifiban (Ro 44-9883) is approximately 1.5x more potent (IC50 1.6 nM vs 2.3 nM). Therefore, a starting infusion of 1-2 µg/kg/min is recommended for dogs to avoid excessive bleeding [3].

Detailed Protocol: Guinea Pig Femoral Artery Thrombosis

This model is the gold standard for assessing GPIIb/IIIa antagonists due to its reproducibility and clear endpoint (time to occlusion).

Materials

-

Test Subject: Male Dunkin-Hartley guinea pigs (350–450 g).

-

Anesthesia: Urethane (1.5 g/kg, i.p.) or Ketamine/Xylazine mix.

-

Reagents: Rose Bengal dye (80 mg/kg), Lamifiban TFA stock solution.

-

Equipment: Green light laser (540 nm), Doppler flow probe, infusion pump.

Experimental Workflow

Caption: Step-by-step workflow for the photochemical thrombosis model.

Step-by-Step Procedure

-

Preparation:

-

Anesthetize the animal.[3] Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

-

Isolate the femoral artery and place a Doppler flow probe to monitor blood flow.

-

-

Drug Administration (T-30 min):

-

Induction of Thrombosis (T-0):

-

Inject Rose Bengal (80 mg/kg, IV bolus).

-

Immediately illuminate the femoral artery with the green laser (540 nm) to generate reactive oxygen species, damaging the endothelium.

-

-

Data Acquisition:

-

Monitor femoral artery blood flow continuously.

-

Primary Endpoint: Time to Occlusion (TTO), defined as the time from laser onset to the cessation of blood flow (0 mL/min) for >10 minutes.

-

-

Termination:

-

Euthanize animal. Harvest the arterial segment for histological verification of platelet-rich thrombus.

-

Data Analysis & Interpretation

Calculate the Time to Occlusion (TTO) . Efficacy is demonstrated by a statistically significant prolongation of TTO compared to vehicle.

| Group | Dose (µg/kg/min) | Expected TTO (min) | Platelet Inhibition (%) |

| Vehicle | 0 | 10 ± 2 | 0% |

| Lamifiban Low | 5 | 25 ± 5 | ~50% |

| Lamifiban High | 20 | >60 (or no occlusion) | >90% |

Troubleshooting & Optimization

-

Bleeding: High doses (>20 µg/kg/min) may cause significant bleeding from surgical sites. Use cautery carefully during prep.

-

Solubility: If the TFA salt precipitates in high-concentration phosphate buffers, switch to saline or 5% dextrose.

-

Species Differences: Dog platelets are generally more sensitive to GPIIb/IIIa antagonism than rat platelets. Do not use rat dosages in dogs without adjustment.

References

-

Carteaux, J. P., et al. (1993). Ro 44-9883, a new non-peptide glycoprotein IIb/IIIa antagonist, prevents platelet loss in a guinea pig model of extracorporeal circulation. Thrombosis and Haemostasis.

-

Satoh, T., et al. (1995). GP IIb-IIIa antagonists like lamifiban (Ro 44-9883) that do not induce conformational changes are potent inhibitors of platelet adhesion to fibrinogen. Thrombosis and Haemostasis.

-

Roux, S., et al. (1993). Effects of heparin, aspirin and a synthetic platelet glycoprotein IIb-IIIa receptor antagonist (Ro 43-5054) on coronary artery reperfusion and reocclusion after thrombolysis with tissue-type plasminogen activator in the dog.[2] Journal of Pharmacology and Experimental Therapeutics.

-

Moliterno, D. J., et al. (1995). Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction (PARADIGM Study). Journal of Thrombosis and Thrombolysis.

Sources

- 1. Portico [access.portico.org]

- 2. Effects of heparin, aspirin and a synthetic platelet glycoprotein IIb-IIIa receptor antagonist (Ro 43-5054) on coronary artery reperfusion and reocclusion after thrombolysis with tissue-type plasminogen activator in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of repetitive thrombus formation in the stenosed canine coronary artery by enoxaparin, but not by unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithrombotic effect of Z4A5 on coronary thrombosis in a canine model of acute unstable angina - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Model of Arterial Thrombosis Using Lamifiban

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Arterial Thrombosis with Lamifiban